Sodium linoleoyl glutamate

Description

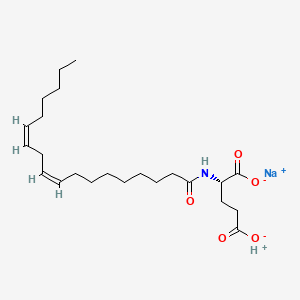

Structure

2D Structure

Properties

CAS No. |

494825-02-4 |

|---|---|

Molecular Formula |

C23H38NNaO5 |

Molecular Weight |

431.54 |

IUPAC Name |

sodium (S)-4-carboxy-2-((9Z,12Z)-octadeca-9,12-dienamido)butanoate |

InChI |

InChI=1S/C23H39NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h6-7,9-10,20H,2-5,8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-1/b7-6-,10-9-;/t20-;/m0./s1 |

InChI Key |

SGKNDAQMNBCPPJ-VZKKWTCGSA-M |

SMILES |

O=C(O)CC[C@@H](C([O-])=O)NC(CCCCCCC/C=C\C/C=C\CCCCC)=O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium linoleoyl glutamate; |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Conventional and Modern Synthetic Routes for N-Acyl Glutamates

Traditional chemical synthesis has been the industrial backbone for N-acyl amino acid production for decades. These methods are well-established and capable of producing large quantities, though they often involve harsh reagents and generate significant waste streams.

The most common industrial method for producing N-acyl glutamates is the Schotten-Baumann reaction. d-nb.inforesearchgate.netbyjus.com This process involves the condensation of an amino acid with a fatty acyl chloride in an alkaline aqueous medium. researchgate.netresearchgate.net For the synthesis of sodium linoleoyl glutamate (B1630785), linoleoyl chloride is added, often dropwise, to an aqueous solution of sodium glutamate. researchgate.net A base, typically sodium hydroxide (B78521), is used to neutralize the hydrochloric acid (HCl) that is formed as a stoichiometric by-product, which prevents the protonation of the starting amine and the final amide product. byjus.com

The reaction is typically performed in a biphasic system, often using a polar organic solvent like acetone (B3395972) to improve the solubility and interaction of the reactants. d-nb.info However, reactions in water-only systems are also possible, though they can sometimes result in lower conversion rates due to the hydrolysis of the acyl chloride. researchgate.net Key parameters such as pH (generally maintained between 9.0 and 11.0), temperature (typically 20-50°C), and the molar ratio of reactants are carefully controlled to maximize the yield and minimize the formation of by-products like free fatty acids. researchgate.netnih.gov Despite its widespread use, the Schotten-Baumann reaction's main drawback is its poor atom economy, as it generates a significant amount of salt waste from the neutralization of HCl. researchgate.net

Table 1: Typical Reaction Conditions for Schotten-Baumann Synthesis of N-Acyl Glutamates

| Parameter | Typical Range/Value | Purpose | Source(s) |

|---|---|---|---|

| Reactants | Amino Acid Salt (e.g., Sodium Glutamate), Fatty Acyl Chloride (e.g., Linoleoyl Chloride) | Formation of the N-acyl amino acid structure | researchgate.netresearchgate.net |

| Solvent | Water, often with a co-solvent like acetone | To dissolve reactants and facilitate the reaction | d-nb.inforesearchgate.net |

| Base | Sodium Hydroxide (NaOH) | To neutralize HCl by-product and maintain alkaline pH | byjus.com |

| pH | 9.0 - 11.0 | To keep the amino acid in its nucleophilic form and drive the reaction | researchgate.netnih.gov |

| Temperature | 20°C - 50°C | To control reaction rate and minimize side reactions like hydrolysis | nih.gov |

| Molar Ratio | Slight excess of acyl chloride may be used | To account for loss due to saponification and drive the reaction to completion | chalmers.se |

To circumvent the use of hazardous acyl chlorides and improve the environmental profile of the synthesis, direct amidation methods have been explored. One approach involves the direct condensation of a fatty acid (e.g., linoleic acid) with glutamic acid at high temperatures (often above 170°C). researchgate.net This method avoids the generation of HCl but requires significant energy input and can lead to side reactions and color formation, necessitating further purification steps.

Another prominent route is the amidation of fatty acid methyl esters (FAMEs). researchgate.net In this method, a fatty acid methyl ester, such as methyl linoleate, reacts with sodium glutamate. The reaction is often catalyzed by a base like sodium methoxide (B1231860) and may be carried out in a solvent such as glycerol (B35011) to improve yields. researchgate.net For instance, the synthesis of sodium N-lauroyl glycinate (B8599266) from methyl laurate in glycerol has achieved yields up to 78.7%. researchgate.net While this method is considered greener than the Schotten-Baumann reaction, the yields can be variable; a process to produce sodium N-lauroyl glutamate from methyl laurate using a phase transfer catalyst reported a yield of only 33.1%. researchgate.net

Acyl Chloride-Based Condensation Reactions

Enzymatic and Biocatalytic Approaches in N-Acyl Amino Acid Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a powerful, green alternative to conventional chemical synthesis. researchgate.net These methods operate under mild conditions (neutral pH, low temperature), exhibit high selectivity, and reduce waste generation. researchgate.net

Enzymes such as lipases and aminoacylases are capable of catalyzing the formation of the amide bond between a fatty acid and an amino acid. researchgate.netnih.gov These reactions can be performed via reverse hydrolysis, where the enzyme works in reverse of its natural function, or through aminolysis of an activated fatty acid ester. researchgate.netnih.gov

For example, acylase I from porcine kidney has been used to synthesize various N-acyl-L-glutamic acids in a glycerol-water system. researchgate.net The synthesis of N-lauroyl-L-glutamic acid achieved a 44.4% conversion rate. d-nb.info Lipases have also been employed, but the direct amidation of a free fatty acid is thermodynamically challenging. nih.gov To overcome this, the reaction often proceeds via an ester-amide interconversion, where the enzyme first catalyzes the formation of a fatty acid ester, which then undergoes aminolysis. nih.gov While enzymatic routes are highly attractive from a sustainability perspective, challenges such as low yields, high enzyme cost, and potential enzyme inactivation can limit their large-scale industrial application. researchgate.net

Table 2: Examples of Enzymatic Synthesis of N-Acyl Amino Acids

| Enzyme | Reactants | Product Example | Yield/Conversion | Source(s) |

|---|---|---|---|---|

| Acylase I (porcine kidney) | L-Glutamic Acid, Lauric Acid | N-Lauroyl-L-Glutamic Acid | 44.4% conversion | d-nb.inforesearchgate.net |

| Lipase | Palmitic Acid, Lysine (B10760008) | N-Palmitoyl Lysine Salt | ~40% yield | researchgate.net |

| Aminoacylases (Streptomyces ambofaciens) | Various Fatty Acids & Amino Acids | N-Acyl Amino Acids | 6% to 23% yield in aqueous media | researchgate.net |

A frontier in sustainable chemical production is the use of metabolically engineered microorganisms to produce N-acyl amino acids directly from simple feedstocks like carbohydrates. nih.gov This approach, often termed fermentation or whole-cell biocatalysis, combines the provision of precursor metabolites (fatty acids and amino acids) with the introduction of specific N-functionalizing enzymes. researchgate.net

Researchers have successfully engineered bacteria like Escherichia coli and Bacillus subtilis for this purpose. nih.govgoogle.com The strategy typically involves expressing heterologous genes that encode for key enzymes such as acyl-CoA synthetases (to activate fatty acids) and amino acid-N-acyl-transferases (to catalyze the amide bond formation). google.com For example, a native nonribosomal peptide synthetase pathway in Bacillus subtilis was engineered to produce a water-soluble acyl amino acid surfactant from cellulosic feedstock, demonstrating the potential for creating novel surfactants via fermentation. nih.gov While this technology is still maturing, it holds immense promise for the cost-effective and environmentally friendly production of compounds like sodium linoleoyl glutamate, completely bypassing the need for traditional chemical synthesis steps. researchgate.net

Enzyme-Mediated Amidation Processes

Principles of Green Chemistry in this compound Synthesis

The synthesis of this compound provides a clear case study for the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. The conventional Schotten-Baumann method is effective but scores poorly on several green metrics. researchgate.net Its reliance on acyl chlorides (often produced using hazardous reagents like thionyl chloride), the use of organic solvents, and the generation of stoichiometric salt waste lead to a low atom economy and a significant environmental burden. researchgate.netresearchgate.net

In contrast, enzymatic and biotechnological routes align much more closely with green chemistry ideals. researchgate.net

Use of Renewable Feedstocks : Both enzymatic and fermentation methods can utilize fatty acids and amino acids derived from renewable plant or microbial sources. nih.goviosrjournals.org

Milder Reaction Conditions : These biocatalytic processes operate in water at ambient temperatures and neutral pH, reducing energy consumption and eliminating the need for harsh chemicals. researchgate.net

Higher Atom Economy : Direct amidation and particularly fermentation pathways can achieve higher atom economy by avoiding protection steps and the formation of inorganic by-products. researchgate.net

Safer Solvents and Auxiliaries : The move towards water as the primary solvent in biocatalysis is a key green advantage. researchgate.net Research into alternative green solvents like deep eutectic solvents or supercritical CO2 also presents future possibilities for cleaner chemical processes. text2fa.irorientjchem.org

By shifting from traditional chemical syntheses to modern biocatalytic and biotechnological platforms, the production of this compound and other N-acyl amino acid surfactants can become more sustainable, safer, and environmentally benign.

Utilization of Sustainable Raw Materials

The core of sustainable synthesis lies in the use of renewable starting materials. For this compound, this involves sourcing its constituent parts—linoleic acid and glutamic acid—from natural origins. Linoleic acid is commonly derived from vegetable oils, while glutamic acid is a readily available amino acid. academie-sciences.fr

One prominent method for synthesis involves the amidation of fatty acid methyl esters (FAMEs) with amino acid salts. iosrjournals.org Research has demonstrated the synthesis of N-acyl glutamates through the reaction of fatty acid methyl esters with sodium glutamate in a methanol (B129727) solvent, catalyzed by sodium methoxide. iosrjournals.org This approach offers a pathway to utilize FAMEs, which can be produced from triglycerides found in vegetable oils and animal fats through transesterification. wikipedia.org The use of fatty acids directly, coupled with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), presents another environmentally conscious alternative to traditional methods that use fatty acid chlorides. chalmers.se

Enzymatic synthesis routes are also being explored as a "green chemistry" alternative. chalmers.se Lipases, for example, can catalyze the acylation of amino acids. Although not yet as industrially prevalent as chemical synthesis, enzymatic methods hold promise for high selectivity and milder reaction conditions. chalmers.seresearchgate.net

Table 1: Comparison of Starting Materials for this compound Synthesis

| Starting Material | Acylating Agent | Key Advantages | Key Challenges |

| Triglycerides | Transesterification to FAMEs | Renewable, abundant | Requires an additional reaction step |

| Fatty Acid Methyl Esters (FAMEs) | Direct amidation | Utilizes a common biodiesel intermediate | May require specific catalysts and conditions |

| Fatty Acids | Direct acylation with coupling agents | Avoids the use of harsh chlorides | Coupling agents can be costly and generate by-products |

| Fatty Acyl Chlorides | Schotten-Baumann reaction | High reactivity and yield | Generates HCl, less sustainable |

Solvent Minimization and Alternative Media Development

Traditional organic solvents, while effective, pose environmental and safety concerns. Consequently, research is actively pursuing solvent minimization and the development of alternative reaction media. Water, being a benign solvent, is an attractive medium for the synthesis of amino acid surfactants, particularly in the Schotten-Baumann reaction where an aqueous alkaline environment is used. chalmers.sebyjus.com

Solvent-free synthesis is another area of investigation. For instance, lipase-catalyzed synthesis of amino acid amides has been reported in solvent-free systems, with yields depending on the specific amino acid. academie-sciences.fr The use of alternative solvents like supercritical carbon dioxide has also been studied for dry-cleaning applications with amino acid-based surfactants, highlighting the potential for greener solvent systems in related processes. researchgate.net Furthermore, some syntheses utilize alcohol-water mixtures, which can offer a compromise between reactivity and environmental impact, though the potential for ester by-product formation must be considered. iitkgp.ac.inmdpi.comgoogle.com

Waste Reduction and By-Product Valorization

A key aspect of process optimization is minimizing waste and finding value in any by-products. In the traditional Schotten-Baumann synthesis of N-acyl glutamates, the formation of hydrochloric acid as a by-product requires neutralization, typically with a base, which adds a step and generates salt waste. byjus.com Alternative methods using fatty acids directly, instead of acyl chlorides, circumvent this issue. chalmers.se

The concept of by-product valorization is gaining traction in the broader context of chemical production. For example, glutamic acid itself is a significant component of waste streams from biofuel production. rsc.org Its utilization in the synthesis of high-value chemicals like this compound is a prime example of valorization. rsc.org Furthermore, research into the metabolic pathways of organisms like Corynebacterium glutamicum explores the potential to convert agricultural and aquacultural sidestreams into valuable nitrogenous compounds, including glutamate. frontiersin.orgnih.gov This bio-based approach could provide a sustainable source of raw materials and inherently reduce waste from other industries. frontiersin.orgnih.gov The conversion of glutamate into other useful chemicals, such as γ-aminobutyric acid (GABA) via enzymatic decarboxylation, further illustrates the potential for creating value from what might otherwise be considered waste. rsc.org

Reaction Pathway Elucidation and Kinetic Studies

The most common industrial method for synthesizing N-acyl amino acids like this compound is the Schotten-Baumann reaction. chalmers.segoogle.com This reaction involves the acylation of an amine (in this case, the amino group of glutamic acid) with an acyl chloride (linoleoyl chloride) in the presence of a base. byjus.com

The reaction mechanism proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride. byjus.com The presence of a base is crucial; it neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the amine and shifting the equilibrium towards product formation. byjus.com However, the synthesis of N-acyl glutamates presents specific challenges. The two carboxyl groups in glutamic acid are strong electron-withdrawing groups, which can hinder the acylation reaction. google.com Additionally, the steric hindrance from these carboxyl groups can slow down the amidation process. google.com

Kinetic studies on the enzymatic synthesis of N-acyl amino acids have also been conducted. For example, in the synthesis of α-lauroyl-lysine using aminoacylases, the concentration of lysine showed a positive influence on the reaction rate, while lauric acid exhibited an inhibitory effect. researchgate.net Such studies are vital for understanding reaction dynamics and optimizing conditions for both chemical and enzymatic syntheses.

Advanced Purification and Isolation Techniques

Following synthesis, purification is a critical step to ensure the quality and purity of the final this compound product.

Chromatographic Purification Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of N-acyl amino acids. researchgate.netmdpi.com Reversed-phase HPLC, often using a C18 column, is commonly employed to separate these surfactants. researchgate.netgoogle.com The separation is typically based on the length of the fatty alkyl chains. mdpi.comresearchgate.net

For N-acyl glutamates, derivatization is often necessary for detection with UV/Vis detectors due to the lack of a strong chromophore in the native molecule. mdpi.com A common derivatizing agent is 2,4′-dibromoacetophenone, which reacts with the carboxylic acid groups to form bromophenacyl esters (BPAE). mdpi.comresearchgate.net Since glutamic acid has two carboxylic acid groups, both mono- and di-substituted esters can be formed. mdpi.comresearchgate.net The use of HPLC coupled with mass spectrometry (LC/MS) provides further structural information and aids in the identification of the separated components. mdpi.com

Table 2: Typical HPLC Parameters for N-Acyl Glutamate Analysis

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water |

| Detection | UV/Vis (after derivatization), Mass Spectrometry (MS) |

| Derivatizing Agent | 2,4′-dibromoacetophenone |

Rotor Segment Film Evaporation for Solvent Removal

After synthesis and initial purification steps, which may involve solvents like acetone, efficient solvent removal is crucial. google.comgoogle.com Rotor segment film evaporation, also known as thin-film evaporation, is an advanced technique particularly suited for this purpose. google.comgoogle.comsms-vt.com

This method involves creating a thin film of the product solution on a heated surface under vacuum. sms-vt.combiotage.com The large surface area and short residence time allow for rapid and gentle evaporation of the solvent, minimizing thermal degradation of the product. sms-vt.combiotage.com This is especially important for heat-sensitive compounds. A patent for the preparation of N-sodium lauroyl glutamate describes the use of a rotor segment film evaporation method to remove the solvent after condensation and acidification steps. google.comgoogle.com The patent highlights that this method results in lower energy consumption, higher production efficiency, and a product with a lighter color and lower residual solvent content compared to traditional evaporation techniques. google.comgoogle.com

Crystallization and Precipitation Strategies

The purification of this compound, a type of N-acylglutamate, is a critical step to achieve the high purity required for its applications. Crystallization and precipitation are key unit operations employed to isolate and purify the compound from reaction mixtures, which may contain unreacted starting materials, by-products like inorganic salts, and residual solvents. google.comgoogle.comuni-duesseldorf.de The strategies for crystallization and precipitation primarily leverage the molecule's physicochemical properties, such as its pH-dependent solubility and its solubility characteristics in various solvent systems. google.comacademie-sciences.fr

A common approach involves the initial synthesis of N-acyl glutamic acid, which is then neutralized to form the sodium salt. google.comgoogle.com The purification can be centered on either the intermediate N-acyl glutamic acid or the final sodium salt.

pH Adjustment for Precipitation

The solubility of N-acyl glutamates is highly dependent on pH. researchgate.netresearchgate.net The molecule possesses two carboxyl groups, leading to changes in its net charge and, consequently, its solubility in aqueous media as the pH varies. academie-sciences.fr A primary strategy for purification involves the precipitation of the water-insoluble N-acyl glutamic acid from the aqueous reaction mixture by acidification. google.comgoogle.com After the synthesis reaction, which is typically carried out under alkaline conditions (pH 10-12), the mixture contains the sodium salt of the N-acyl glutamate. google.comgoogle.com By adding a mineral acid, such as hydrochloric acid or sulfuric acid, the pH of the system is lowered. google.comgoogle.com This protonates the carboxylate groups, converting the soluble sodium salt into the N-linoleoyl glutamic acid, which is insoluble in water and precipitates out of the solution. google.comgoogle.com The precipitated acid can then be separated by filtration or decanting. google.com

Following separation, the purified N-linoleoyl glutamic acid can be re-dissolved in a suitable solvent, such as ethanol (B145695), and neutralized with an aqueous solution of sodium hydroxide to form the desired this compound. google.com Subsequent evaporation of the solvent or the use of an anti-solvent can then be used to crystallize the final salt product. google.com

Solvent and Anti-Solvent Methods

The choice of solvent is crucial and affects crystallization kinetics, solution thermodynamics, and crystal morphology. researchgate.netmdpi.com For N-acyl glutamates, purification strategies often utilize differences in solubility in various solvents. google.com Low-carbon-number alcohols like ethanol and methanol are common solvents. google.com

A widely used technique is anti-solvent crystallization. After dissolving the crude this compound in a solvent in which it is soluble (e.g., water or an alcohol-water mixture), an "anti-solvent" is added. The anti-solvent is a liquid in which the target compound is insoluble. For N-acyl glutamates, acetone is an effective anti-solvent. google.comuni-duesseldorf.de The addition of excess acetone to an aqueous or alcoholic solution of sodium N-lauroyl glutamate, a related compound, causes the salt to precipitate in a crystalline, non-hygroscopic form, which can significantly improve its handling and stability. google.com

Temperature Control and Cooling Crystallization

Temperature is another critical parameter in crystallization. The solubility of N-acyl glutamates varies with temperature, allowing for cooling crystallization. google.com A saturated solution is prepared at an elevated temperature, and as the solution cools, the solubility decreases, leading to supersaturation and subsequent crystal formation. youtube.com This method, combined with pH control and the right solvent system, can yield high-purity crystals. google.com For instance, a patented method for high-purity N-acylglutamates involves dissolving the material in an alcohol-water solvent, adjusting the pH, and then leveraging temperature differences to crystallize the product. google.com The resulting crystals are often washed with a cold solvent (e.g., cold alcohol or cold water) to remove residual impurities before vacuum-drying. google.com

Research Findings on N-Acylglutamate Crystallization

While specific research data on the crystallization of this compound is limited in publicly available literature, findings from closely related N-acyl glutamates provide valuable insights into the process parameters. Patents demonstrate the successful crystallization of various N-acyl glutamates, achieving high purity and yields. The operational parameters from these examples can be considered indicative for developing a process for this compound.

The following tables summarize research findings for the crystallization of other N-acyl glutamates, illustrating the impact of different conditions on yield and purity.

These findings underscore that a systematic approach, optimizing parameters such as pH, solvent composition, and temperature profiles, is essential for developing an efficient and robust crystallization or precipitation process for producing high-purity this compound. google.comresearchgate.netmdpi.com

Advanced Analytical and Characterization Techniques

Chromatographic and Mass Spectrometric Elucidation

Chromatographic and mass spectrometric methods are fundamental in separating and identifying the components of complex mixtures containing Sodium Linoleoyl Glutamate (B1630785).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl amino acids like Sodium Linoleoyl Glutamate. mdpi.com To enhance detection, particularly for UV/Vis spectrophotometry, derivatization of the surfactant is often necessary. mdpi.com A common method involves converting the N-acyl amino acids into their 4′-bromophenacyl esters using 2,4′-dibromoacetophenone as a derivatizing agent. mdpi.com This allows for sensitive detection at a wavelength of 260 nm. mdpi.com

The separation is typically achieved using a reversed-phase C18 column. mdpi.comnih.gov A gradient elution profile, often employing a mobile phase consisting of acetonitrile (B52724) and water, is optimized to separate the various N-acyl-linked fatty acid homologues present in the surfactant mixture. mdpi.comgoogle.com This method allows for the determination of the relative content of these homologues. mdpi.com While HPLC is a powerful tool, it's worth noting that in some direct HPLC analyses of cocoyl amino acid salts, free fatty acids may not be detected. google.com For the analysis of the glutamate moiety, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) is a common practice, enabling fluorescence detection. nih.govresearchgate.net

Table 1: HPLC Conditions for Analysis of Derivatized N-Acyl Amino Acid Surfactants

| Parameter | Value |

| Chromatographic Column | Reversed-phase C18 |

| Detection Wavelength | 260 nm (for 4′-bromophenacyl esters) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Elution Mode | Gradient |

| Derivatizing Agent | 2,4′-dibromoacetophenone |

This table summarizes typical conditions for HPLC analysis of derivatized N-acyl amino acid surfactants based on established methods. mdpi.com

Gas Chromatography (GC) presents an alternative to HPLC for analyzing the fatty acid composition of N-acyl amino acid surfactants. Due to the low volatility of these compounds, derivatization is a mandatory step to convert the polar amino acids into more volatile forms suitable for GC analysis. sigmaaldrich.com A common derivatization technique is silylation, where active hydrogens on functional groups are replaced.

One established method involves the complete hydrolysis of the N-acyl amino acid salt to yield the constituent fatty acids. These fatty acids are then esterified, for example, to their methyl or ethyl esters, before being analyzed by GC. google.com This approach, however, can face challenges in the effective analysis of long-chain fatty acid components. google.com For the amino acid portion, derivatization is also required. The Phenomenex EZ:faast™ kit, for instance, allows for the rapid derivatization and GC analysis of amino acids. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of macromolecules and polar compounds like this compound. wikipedia.org It allows for the production of ions from a liquid solution with minimal fragmentation, which is advantageous for preserving the molecular ion for detection. wikipedia.orglibretexts.org ESI-MS can generate multiply-charged ions, which extends the mass range of the analyzer, making it suitable for a wide variety of compounds. wikipedia.org

In the context of N-acyl amino acid surfactants, ESI-MS is often coupled with liquid chromatography. mdpi.com This technique has been successfully used to analyze derivatized surfactants containing amino acids such as glycine, threonine, and glutamic acid. mdpi.com Both positive and negative ion modes can be employed to provide complementary information. For example, in the analysis of a mixture of amino acids, negative ion ESI can detect the [M-H]⁻ ion of glutamic acid, while positive ion ESI can identify the [M+H]⁺ ions of various amino acids. theanalyticalscientist.com Tandem mass spectrometry (MS/MS) can be further employed for more detailed structural characterization of the detected ions. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used platform in metabolomics for the comprehensive analysis of low-molecular-weight compounds in biological and complex samples. lcms.cznih.gov The coupling of LC with MS combines the separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. nih.gov This is particularly advantageous for analyzing complex mixtures where co-elution of compounds can occur, as the mass spectrometer can still distinguish between them. nih.gov

For metabolomics studies that might involve compounds like this compound or its constituent parts, LC-MS provides both qualitative and quantitative information. nih.gov The workflow typically involves sample preparation, LC separation, MS detection, data processing, and statistical analysis. nih.gov Reversed-phase liquid chromatography is a common separation mode, and ESI is the ion source of choice for coupling LC with MS. nih.gov Untargeted LC-MS analysis aims to measure as many metabolites as possible in a sample to generate new hypotheses, while targeted analysis focuses on specific, known compounds. nih.gov

Table 2: Key Aspects of LC-MS in Metabolomics

| Aspect | Description |

| Separation | Liquid chromatography separates metabolites based on their physicochemical properties. |

| Ionization | Electrospray ionization (ESI) is commonly used to generate ions from the separated metabolites. |

| Detection | Mass spectrometry detects the ions based on their mass-to-charge ratio. |

| Analysis Modes | Can be run in untargeted (global profiling) or targeted (quantification of specific metabolites) mode. |

This table outlines the fundamental components of the LC-MS workflow as applied to metabolomics. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Spectroscopic and Surface-Sensitive Characterization

Spectroscopic techniques are invaluable for probing the molecular structure and interfacial behavior of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. nih.gov It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. nih.govmdpi.com The resulting spectrum acts as a molecular fingerprint, allowing for the identification of the compound and the study of its interactions. mdpi.com

In the context of this compound, FTIR can be used to analyze its adsorption onto surfaces. By comparing the FTIR spectra of the compound before and after adsorption, shifts in the characteristic absorption bands can be observed. These shifts indicate which functional groups are involved in the adsorption process. researchgate.net For instance, changes in the regions corresponding to amide groups (Amide I and Amide II) and hydroxyl groups can reveal their participation in interactions, such as the formation of hydrogen bonds with a substrate. journalijbcrr.com This makes FTIR a powerful tool for elucidating the mechanisms of surface interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also referred to as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.com The method works by irradiating a material's surface with a beam of X-rays. thermofisher.com This causes the ejection of inner-shell electrons, and the kinetic energy of these emitted photoelectrons is measured. malvernpanalytical.com The binding energy of the ejected electrons can be calculated from this kinetic energy, which is characteristic of a specific element and its atomic orbital, allowing for elemental identification. malvernpanalytical.comrms-foundation.ch

For a compound such as this compound, XPS analysis would be employed to confirm the presence and relative concentrations of its constituent elements—carbon (C), oxygen (O), nitrogen (N), and sodium (Na)—on the surface of a solid sample. Furthermore, high-resolution scans of individual elemental peaks can provide information about the chemical bonding environment. For instance, the C 1s peak could be deconvoluted to distinguish between carbon atoms in different functional groups, such as C-C/C-H bonds in the linoleoyl tail, C-N bonds, and carboxyl (O-C=O) groups. rms-foundation.ch Similarly, the O 1s spectrum would reveal oxygen in carboxylate groups, and the N 1s spectrum would correspond to the amide linkage. The Na 1s peak would confirm the presence of the sodium salt. This level of detail is crucial for verifying the chemical structure and purity at the material's surface. malvernpanalytical.com

The surface concentration of the elements is determined from the XPS survey spectra, taking into account the respective photoelectron cross-sections. beilstein-journals.org

Table 1: Representative XPS Data for Surface Elemental Composition of this compound

| Element | Binding Energy (eV) - Peak | Expected Atomic Concentration (%) | Chemical State Information |

|---|---|---|---|

| C 1s | ~284.8 | ~70-75 | Multiple peaks for C-C, C-H, C-N, C=O |

| O 1s | ~532.0 | ~15-20 | Corresponds to carboxylate (COO-) groups |

| N 1s | ~400.0 | ~3-5 | Corresponds to amide (-NH-C=O) group |

| Na 1s | ~1071.0 | ~3-5 | Corresponds to sodium ion (Na+) |

Zeta Potential Measurements for Colloidal Stability and Surface Charge

Zeta potential is a critical parameter for understanding the stability of colloidal dispersions. colostate.edu It measures the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. colostate.eduapplied-microspheres.com This measurement provides insight into the dispersion, aggregation, and flocculation mechanisms of colloidal systems. wyatt.com Colloidal stability refers to a system's ability to resist changes in particle size, which is fundamental for product development and application. wyatt.com

For an anionic surfactant like this compound, the glutamate headgroup is negatively charged at neutral pH. When used to stabilize an emulsion or a particle suspension, it imparts a negative charge to the surface of the droplets or particles. This surface charge creates a repulsive force between the particles, preventing them from aggregating and thereby enhancing the colloidal stability of the system. colostate.edu

Zeta potential is typically measured by observing the movement of charged particles in an electric field, a technique known as electrophoretic light scattering (ELS). applied-microspheres.com The value of the zeta potential can indicate the potential stability of the colloid. A high absolute zeta potential value, generally considered to be more positive than +30 mV or more negative than -30 mV, signifies strong repulsive forces that lead to a stable, well-dispersed system. colostate.eduapplied-microspheres.com Conversely, a low zeta potential value (between -30 mV and +30 mV) suggests that the repulsive forces are weak, increasing the likelihood of particle aggregation and instability. colostate.eduapplied-microspheres.com The zeta potential of particles is also highly sensitive to the pH and ionic strength of the surrounding medium. applied-microspheres.com

Table 2: Representative Zeta Potential Data for a Colloidal System Stabilized by this compound

| pH of Dispersion | Typical Zeta Potential (mV) | Interpretation of Colloidal Stability |

|---|---|---|

| 3.0 | -15 | Incipient instability |

| 5.0 | -35 | Good stability |

| 7.0 | -45 | Excellent stability |

| 9.0 | -50 | Excellent stability |

Microscopic and Scattering Techniques for Supramolecular Structures

Small-Angle X-ray Scattering (SAXS) for Phase Behavior

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the structure of materials on a nanometer to micrometer scale. ansto.gov.au It is particularly valuable for studying the size, shape, and arrangement of supramolecular structures formed by surfactants like this compound in solution. rsc.orgnih.gov The technique involves directing a beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles to the incident beam. ansto.gov.au

In the context of this compound, SAXS can be used to characterize the different self-assembled phases that the surfactant can form in water, such as micelles (spherical, cylindrical), or more complex liquid crystalline phases like lamellar (bilayers) and hexagonal structures. The resulting scattering pattern contains information about the dimensions and spatial arrangement of these structures. rsc.org Analysis of the positions and shapes of the peaks in the SAXS profile allows researchers to determine the phase symmetry and characteristic distances, such as the inter-micellar distance or the lamellar repeat distance. This information is crucial for understanding how formulation variables like concentration, temperature, and salinity affect the phase behavior of the surfactant system. nih.gov

Table 3: Typical Structural Parameters Determined by SAXS for Surfactant Phases

| Surfactant Phase | Scattering Pattern Feature | Structural Parameter Derived |

|---|---|---|

| Spherical Micelles | Broad correlation peak | Micelle radius, inter-micellar distance |

| Hexagonal Phase | Sharp peaks with position ratios 1, √3, √4, √7 | Lattice parameter (inter-cylinder distance) |

| Lamellar Phase | Sharp peaks with position ratios 1, 2, 3, 4 | Lamellar repeat distance (d-spacing) |

Electron Microscopic Studies of Colloidal Systems

Electron microscopy (EM) techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to directly visualize the morphology and structure of colloidal systems with high resolution. These methods provide direct imaging of nanostructures, which is complementary to the indirect, ensemble-averaged data obtained from scattering techniques. rsc.org

For colloidal systems involving this compound, such as emulsions, liposomes, or other nanoparticles, electron microscopy can reveal detailed information about the size, size distribution, and shape of the individual particles. For instance, Cryo-TEM, where a sample is flash-frozen to preserve its native structure, would be an ideal method to visualize the delicate supramolecular assemblies formed by the surfactant, such as vesicles or lamellar structures, in their hydrated state. SEM can be used to study the surface topography of dried or solid formulations containing this compound. nih.gov These visual studies are invaluable for confirming the type of colloidal structure present and for understanding how different preparation methods or ingredients affect the final morphology of the system. rsc.org

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension or solution. unchainedlabs.comhoriba.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.com

In the analysis of this compound solutions, DLS is an essential tool for characterizing the size of the self-assembled aggregates, such as micelles or vesicles. nih.gov The technique provides the average hydrodynamic diameter of the particles and an index of the width of the distribution, known as the Polydispersity Index (PDI). A low PDI value indicates a monodisperse or narrowly distributed population of particles, while a high PDI suggests a broad size distribution or the presence of multiple particle populations. mdpi.com DLS is highly sensitive to the presence of even small quantities of large aggregates, making it an excellent method for monitoring the stability and quality of colloidal formulations over time. unchainedlabs.commdpi.com

Table 4: Representative DLS Data for a Micellar Solution of this compound

| Parameter | Value | Description |

|---|---|---|

| Z-Average Diameter (d.nm) | 10.5 | Intensity-weighted mean hydrodynamic diameter. |

| Polydispersity Index (PDI) | 0.15 | A measure of the width of the size distribution. |

| Peak 1 Diameter (nm) | 9.8 | The primary particle size population. |

| Peak 1 % Intensity | 100% | The percentage of scattered light from Peak 1. |

Advanced Applications and Engineering Paradigms Non Biological/non Clinical

Role in Colloidal and Material Science

The self-assembly characteristics of sodium linoleoyl glutamate (B1630785) and similar N-acyl amino acid surfactants make them valuable tools in the bottom-up fabrication of novel materials and colloidal systems.

N-acyl amino acid surfactants show potential as agents for controlling crystallization. Their ability to self-assemble and interact with other molecules allows them to influence nucleation and crystal growth. For instance, the acid form of glutamate-based surfactants can form ordered structures that lead to the creation of crystal nuclei. researchgate.net Chiral surfactants derived from amino acids have been investigated for their potential to act as nucleating agents in enantioselective crystallization, a critical process in the chemical and pharmaceutical industries. While specific research on sodium linoleoyl glutamate as a crystallization controller is not widely documented, its structural similarity to other N-acyl amino acid surfactants suggests it could modulate crystal habit, size, and polymorphic form by adsorbing onto specific crystal faces or by acting as a template for crystal formation.

Anionic amino acid surfactants are utilized as structure-directing agents or templates in the synthesis of mesoporous inorganic materials, such as silica. jst.go.jpresearchgate.net A novel templating pathway relies on the electrostatic self-assembly between an anionic surfactant, a cationic co-structure-directing agent (CSDA), and inorganic precursors. nih.gov In this method, an aminosilane (B1250345) (acting as the CSDA) is introduced; its cationic ammonium (B1175870) head interacts with the anionic headgroup of the surfactant, while its alkoxysilane tail co-condenses with the primary inorganic source (e.g., tetraethoxysilane). nih.govacs.org

This interaction guides the polymerization of the inorganic material around the surfactant micelles, which act as a template. researchgate.net After the inorganic framework is formed, the surfactant template can be removed, typically by extraction, leaving behind a porous structure with a high surface area and ordered pores. psu.edu The use of chiral N-acyl amino acid surfactants, such as N-myristoyl-L-alanine sodium salt, has been shown to impart chirality to the resulting mesoporous silica, creating materials with potential applications in enantioselective separations and catalysis. jst.go.jp This templating mechanism provides a versatile route to a new family of functionalized mesoporous materials. acs.org

Surfactants are fundamental components in the creation and stabilization of hybrid colloidal systems, which involve the dispersion of nanoparticles in a continuous medium. nih.gov The stability of such systems is crucial, as nanoparticles have a high tendency to aggregate due to their large surface free energy. nih.gov this compound, with its distinct amphiphilic structure, can act as an effective stabilizer.

The mechanism involves the adsorption of the surfactant onto the nanoparticle surface. The hydrophobic linoleoyl tail interacts with the hydrophobic surface of the nanoparticle, while the hydrophilic glutamate headgroup extends into the surrounding aqueous phase. nih.gov This creates a stabilizing layer that prevents direct contact and aggregation of the nanoparticles through steric and/or electrostatic repulsion, resulting in a stable colloidal dispersion. The ability to form such hybrid systems is essential for applications in coatings, advanced fluids, and composite materials.

Scaffolds and Templates for Inorganic Material Synthesis

Application in Industrial Separation Processes

The surface-active properties of this compound and its analogues are particularly effective in mineral flotation, a key industrial separation process.

In mineral flotation, collectors are surfactants that selectively adsorb onto the surface of a target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface for collection. Research has demonstrated that N-acyl glutamates are effective collectors. Specifically, sodium lauroyl glutamate (SLG), a close analogue of this compound, has shown superior performance as a collector in the flotation of cassiterite (SnO₂). chalmers.se

Studies comparing SLG with the conventional collector benzohydroxamic acid (BHA) found that SLG exhibited stronger collecting power and better selectivity against quartz, a common gangue mineral. chalmers.se At optimal concentrations, SLG achieved a maximum cassiterite recovery of over 93%, a significant improvement over BHA under the same conditions. chalmers.se The performance of SLG remains robust over a wide pH range, indicating good resistance to both acidic and alkaline conditions. chalmers.se

| Collector | Max. Cassiterite Recovery (%) | Quartz Recovery (%) | Conditions | Reference |

|---|---|---|---|---|

| Sodium Lauroyl Glutamate (SLG) | 93.2 | <8 | pH 7.8 ± 0.2; 1.5 x 10⁻⁴ mol/L conc. | chalmers.se |

| Benzohydroxamic Acid (BHA) | 38.6 | Not specified in direct comparison | pH 7.8 ± 0.2; 2.0 x 10⁻⁴ mol/L conc. | chalmers.se |

The high selectivity of N-acyl glutamate collectors in cassiterite flotation is attributed to a specific chemical interaction with the mineral surface. chalmers.se Spectroscopic and zeta potential analyses indicate that the adsorption mechanism is chemisorption. chalmers.se The polar headgroup of the sodium lauroyl glutamate anion, which contains both a carboxyl group and an amide group, chelates with the tin (Sn) ions present on the cassiterite surface. This interaction forms a stable, five-membered ring structure. chalmers.se

This strong chemical bond ensures firm attachment of the collector to the cassiterite particles, effectively increasing their hydrophobicity. In contrast, this chelation mechanism does not occur with the surface of quartz (SiO₂), which lacks the appropriate metal sites. Consequently, the N-acyl glutamate does not significantly adsorb onto quartz, leaving it hydrophilic and allowing for a clean separation between the valuable mineral and the gangue. chalmers.se

Collector Performance in Mineral Flotation (e.g., Cassiterite Flotation)

Engineered Foaming Systems and Related Material Properties

This compound, an anionic amino acid surfactant, demonstrates complex and tunable foaming characteristics. Its performance is intrinsically linked to the unique structure of the linoleoyl group, which contains two cis double bonds. This structure influences how the surfactant molecules arrange themselves at the air-water interface, which is the primary determinant of both foam creation and its subsequent stability.

Foaming Performance and Foam Stability Mechanisms

The foaming capacity and stability of surfactants are governed by their ability to reduce surface tension and form a resilient, viscoelastic film at the air-water interface. For N-acyl amino acid surfactants, these properties are influenced by the length and structure of the fatty acyl chain.

Foaming Performance (Foamability): Foamability generally relates to the efficiency of a surfactant in generating foam. Research on various N-acyl amino acid surfactants has shown that foamability tends to decrease as the length of the acyl chain increases, primarily due to reduced water solubility. chalmers.se The presence of unsaturation in the acyl chain, as seen in this compound, can enhance water solubility compared to its saturated counterparts, which may improve foamability. chalmers.se However, the specific structure of the linoleoyl tail, with its two double bonds, can lead to less favorable packing at the interface, which might negatively impact surface activity and, consequently, foam generation compared to a chain with a single double bond. chalmers.se

Foam Stability Mechanisms: Foam stability is a measure of a foam's resistance to collapse, which is dictated by phenomena such as liquid drainage, gas diffusion between bubbles (Ostwald ripening), and bubble coalescence. The stability of the thin liquid films (lamellae) between bubbles is paramount. escientificpublishers.com this compound contributes to foam stability through the formation of a structured interfacial layer.

Key mechanisms include:

Interfacial Film Viscoelasticity: The two cis double bonds in the linoleoyl chain create bends in the long hydrophobic tail. researchgate.net This kinked structure can disrupt the formation of a highly compact, crystalline-like arrangement of surfactant molecules at the interface. researchgate.net While this might seem detrimental, it can increase the viscoelasticity of the interfacial film. researchgate.net A more viscoelastic film is better able to resist mechanical shocks and thermal fluctuations, thereby slowing down bubble coalescence and enhancing foam stability.

Molecular Packing and van der Waals Interactions: Longer acyl chains generally lead to stronger van der Waals interactions between surfactant tails, which can result in closer packing at the air-water interface and increased foam stability. chalmers.se While the linoleoyl chain is long (C18), its bent structure due to the double bonds may hinder optimal close packing compared to a saturated C18 chain (stearoyl). chalmers.seresearchgate.net This suggests a trade-off between chain length and the disruptive effect of unsaturation on packing density.

Electrostatic and Steric Repulsion: As an anionic surfactant, the glutamate headgroups provide electrostatic repulsion between the surfaces of adjacent bubbles, which counteracts the thinning of the liquid lamellae. This effect, common to ionic surfactants, is a fundamental mechanism for preventing coalescence. mdpi.com The presence of micelles above the critical micelle concentration (CMC) can also contribute to stability by acting as a reservoir, supplying surfactant molecules to repair thinning areas of the lamellae. escientificpublishers.com

Studies on the closely related sodium lauroyl glutamate have shown that foam stability is pH-dependent, with a maximum observed at neutral pH. chalmers.se This is attributed to the two carboxyl groups in the glutamate head, which have different pKa values, affecting the charge and packing of the surfactant at the interface as pH changes. chalmers.se

| Fatty Acyl Chain Characteristic | Example Chain | Effect on Molecular Packing | Impact on Interfacial Film | Resulting Foam Property | Source |

|---|---|---|---|---|---|

| Saturated, Long Chain | Stearoyl (C18:0) | Allows for close, ordered packing due to strong van der Waals forces. | Creates a more rigid, compact film. | Increases foam stability but may decrease foamability due to lower solubility. | chalmers.se |

| Monounsaturated (cis) | Oleoyl (B10858665) (C18:1) | A single bend in the chain slightly disrupts packing compared to saturated chains. | Increases viscoelasticity of the film. | Improves surface activity and water solubility. | chalmers.seresearchgate.net |

| Polyunsaturated (cis) | Linoleoyl (C18:2) | Two bends in the chain lead to less favorable, less compact packing. | Increases viscoelasticity but may lower the dilational modulus compared to saturated chains. | May decrease foam stability compared to monounsaturated or saturated chains due to poor packing. | chalmers.seresearchgate.net |

Viscosity Modulation in Formulations

The ability to control the viscosity (a measure of a fluid's resistance to flow) of a formulation is critical for product performance, stability, and aesthetics in numerous non-biological applications. acs.org this compound, like other N-acyl amino acid surfactants, offers several levers for viscosity modulation. The study of how forces and deformations affect a material's flow properties is known as rheology. google.com

pH-Dependent Viscosity: A primary mechanism for modulating the viscosity of formulations containing N-acyl amino acid surfactants is pH adjustment. chalmers.se The glutamate headgroup possesses two carboxyl groups, making its charge highly sensitive to pH changes. At different pH values, the degree of ionization of these groups changes, altering the electrostatic repulsion between surfactant headgroups. This, in turn, influences the shape and size of the surfactant aggregates (micelles) in the solution. Under specific pH conditions, spherical micelles can transition into long, entangled, worm-like micelles, causing a dramatic increase in the viscosity of the solution. chalmers.se For instance, a study on N-oleoyl sarcosine (B1681465) demonstrated a viscosity increase from 3 to 10,000 mPa·s when the pH was raised from 9.0 to 12.4, indicating such a structural transition. chalmers.se

Influence of Electrolytes and Co-surfactants: The rheology of amino acid surfactant systems can be finely tuned by the addition of electrolytes (salts) or other surfactants.

Electrolytes: Adding salts like sodium chloride (NaCl) can screen the electrostatic repulsion between the charged glutamate headgroups. acs.org This allows the micelles to pack more closely. Research on disodium (B8443419) N-dodecanoylglutamate (a lauroyl variant) in an α-gel system showed that increasing NaCl concentration initially decreased viscosity by reducing the lamellar d-spacing, but then significantly increased viscosity at higher concentrations due to enhanced interactions between gel domains. acs.orgresearchgate.net

Co-surfactants: Combining this compound with nonionic or zwitterionic surfactants can lead to synergistic effects on viscosity. chalmers.se The formation of mixed micelles can alter the packing parameters and curvature of the aggregates, promoting the growth of worm-like micelles and thereby increasing viscosity. chalmers.se

Effect of the Linoleoyl Chain on Rheology: The unsaturated and bent structure of the linoleoyl chain itself contributes to the rheological properties of the interfacial film. Studies on N-fatty acyl glycinates have shown that the cis double bonds in oleoyl and linoleoyl chains lead to the formation of more viscoelastic interfacial films. researchgate.net This property, which describes a material having both viscous and elastic characteristics, is crucial for the texture and stability of emulsions and foams. srce.hr This inherent viscoelasticity at the micro-level of the interface can translate to desired rheological behavior in the bulk formulation.

| Modulation Method | Mechanism | Expected Outcome | Source |

|---|---|---|---|

| pH Adjustment | Alters the ionization of the glutamate headgroups, influencing micelle shape. Can trigger a transition from spherical to entangled worm-like micelles. | Significant, non-linear changes in viscosity, often showing a sharp peak at a specific pH. | chalmers.se |

| Electrolyte (Salt) Addition | Screens electrostatic repulsion between charged headgroups, affecting micellar packing and inter-micellar interactions. | Can either decrease or increase viscosity depending on the concentration and the specific system (e.g., liquid vs. gel). | acs.orgresearchgate.net |

| Addition of Co-surfactants (Nonionic/Zwitterionic) | Formation of mixed micelles with altered packing parameters, favoring the growth of elongated aggregates. | Synergistic increase in viscosity. | chalmers.se |

| Polymer Addition | Interaction between the surfactant and a polymer (e.g., acrylic polymers) can create a thickened network structure. | Effective viscosity increase, often with shear-thinning properties. | googleapis.com |

Theoretical Considerations in Green Solvents and Sustainable Formulations

The development and use of this compound align closely with the principles of green and sustainable chemistry. These principles advocate for the use of renewable feedstocks, waste reduction, energy efficiency, and the design of chemicals that are biodegradable and have low toxicity. surfactgreen.commdpi.com

This compound is considered a bio-based surfactant because both of its primary components are derived from natural, renewable resources. mdpi.comatamankimya.com

The Hydrophobic Tail: The linoleoyl group is derived from linoleic acid, an omega-6 fatty acid that is abundant in many vegetable oils, such as sunflower, safflower, and soybean oil.

The Hydrophilic Head: The glutamate portion is based on glutamic acid, a naturally occurring amino acid that can be produced efficiently via fermentation of renewable resources like corn. google.com

This foundation in renewable feedstocks is a core tenet of green chemistry, offering a sustainable alternative to traditional petrochemical-based surfactants. nih.govscispace.com The synthesis process itself can be designed to maximize atom economy and avoid the use of hazardous solvents, further enhancing its green profile. surfactgreen.com

The advantages of using such bio-based surfactants in formulations are manifold:

Biodegradability: Surfactants based on natural building blocks like amino acids and fatty acids are typically readily biodegradable, minimizing their persistence and impact on the environment after use. atamankimya.comgoogle.com

Reduced Environmental Footprint: The reliance on renewable, plant-based sources helps to reduce the carbon footprint associated with the chemical's lifecycle compared to fossil fuel-derived alternatives. Processes like upcycling, where lower-grade oils are used as the fatty acid source, further improve the sustainability profile. kalichem.it

Inherent Mildness and Low Toxicity: Amino acid-based surfactants are well-known for their mildness and low potential for irritation, making them safer to handle during manufacturing and for the end-user. mdpi.com

The design of this compound is an example of creating molecules "designed for degradation," another key principle of green chemistry. After its intended use, the amide bond linking the fatty acid and the amino acid can be broken down by microorganisms into its natural, environmentally benign precursors.

| Green Chemistry Principle | Relevance to this compound | Source |

|---|---|---|

| Use of Renewable Feedstocks | Derived from vegetable oil (linoleic acid) and fermentation (glutamic acid), both of which are renewable. | mdpi.comgoogle.com |

| Design for Degradation | The molecule is designed to break down into its natural components (fatty acid and amino acid), making it readily biodegradable. | surfactgreen.comatamankimya.com |

| Safer Chemistry | Exhibits low toxicity and is known for its mildness, reducing risks in manufacturing and use. | mdpi.com |

| Maximize Atom Economy | Modern synthesis methods for surfactants strive to incorporate the maximum amount of starting materials into the final product, minimizing by-products. | surfactgreen.com |

| Use of Safer Solvents and Auxiliaries | Manufacturing processes can be designed to operate without the use of solvents. | surfactgreen.com |

Future Directions and Emerging Research Avenues

Development of Novel Bioderived N-Acyl Amino Acid Structures

The inherent diversity of amino acids and fatty acids provides a vast chemical space for the creation of novel N-acyl amino acid structures with tailored properties. yeserchem.com Researchers are moving beyond common feedstocks to explore the synthesis of surfactants from a wider range of natural resources. chalmers.se This includes utilizing different amino acids, such as lysine (B10760008) and phenylalanine, and even dimeric structures like those derived from cystine to create gemini (B1671429) surfactants. chalmers.se

Recent synthetic strategies are also focusing on greener and more efficient methods. For example, ruthenium-catalyzed N-alkylation using fatty alcohols instead of alkyl halides presents a more environmentally friendly pathway, as fatty alcohols are readily available from natural sources. chalmers.se Enzymatic synthesis, using enzymes like aminoacylases and lipases, is another key area of development. nih.govnih.govresearchgate.net While currently facing challenges with yield, enzymatic routes offer mild reaction conditions and are considered green and pollution-free. researchgate.netbbwpublisher.com The exploration of chemo-enzymatic methods, which combine the advantages of both chemical and enzymatic synthesis, is also an active area of research. researchgate.net

These new structures are being investigated for a variety of properties. For instance, the length of the hydrocarbon chain in N-acyl glutamates has been shown to directly impact foaming properties, with longer chains decreasing foamability but increasing foam stability. chalmers.se The pH sensitivity of N-acyl amino acids with carboxyl groups in their polar head, like glutamates, is another characteristic that can be harnessed for specific applications. chalmers.se

Integration of Computational Modeling with Experimental Investigations

Computational modeling is becoming an indispensable tool in the study of N-acyl amino acid surfactants, offering molecular-level insights that complement experimental findings. acs.orgtandfonline.com Molecular dynamics (MD) simulations are being employed to understand the behavior of these surfactants at interfaces, such as the air-water interface. chalmers.setandfonline.com These simulations have revealed the critical role of intermolecular hydrogen bonds in the packing of surfactant molecules at the surface. chalmers.se

For dicarboxylic amino acid surfactants like glutamates, computational studies have shown that charge repulsion between the head groups can lead to weaker intermolecular hydrogen bonding. chalmers.se MD simulations are also used to investigate the interaction of these surfactants with other molecules and surfaces, which is crucial for applications ranging from drug delivery to corrosion inhibition. acs.orgaps.org

The integration of computational fluid dynamics (CFD) and other multiscale modeling techniques is enabling researchers to simulate complex processes, such as the use of surfactants in enhanced aquifer remediation. ukri.org These models can help to quantify the impact of various factors on surfactant performance, reducing the need for extensive and costly empirical testing. ukri.org As computational power and algorithmic efficiency continue to improve, the synergy between in silico and experimental approaches is expected to accelerate the rational design of N-acyl amino acid surfactants for specific applications. aip.org

Exploration of Sodium Linoleoyl Glutamate (B1630785) in Advanced Smart Materials

The unique properties of N-acyl amino acids, including sodium linoleoyl glutamate, make them promising candidates for the development of advanced "smart" materials. These are materials designed to respond to specific external stimuli, such as changes in pH, temperature, or the presence of certain chemicals. The pH sensitivity of N-acyl glutamates, for instance, can be exploited in drug delivery systems that release their payload in a pH-dependent manner. chalmers.se

Research is also exploring the incorporation of N-acyl amino acids into biodegradable polymers. For example, coupling N-acyl aromatic amino acids with poly(glycerol adipate) has been shown to create a new class of biodegradable polyesters with tailorable physicochemical properties for pharmaceutical and biomedical applications. rsc.org The ability of N-acyl amino acids to self-assemble into various structures, such as micelles and vesicles, is another key feature being explored for the creation of novel materials. ub.edu These self-assembled structures can act as nanocarriers for active ingredients or as templates for the synthesis of new materials.

Sustainable Manufacturing and Circular Economy Principles

The shift towards a circular economy, which emphasizes waste reduction and the use of renewable resources, is a major driver in the field of N-acyl amino acid surfactants. psecommunity.org These surfactants are inherently well-suited to a circular model as they can be derived from renewable raw materials and are readily biodegradable. yeserchem.comresearchgate.net

A key principle of the circular economy is the valorization of waste streams. mdpi.com Research is underway to produce biosurfactants from agricultural and industrial byproducts, which not only reduces waste but also lowers production costs. psecommunity.org The concept of biorefining, where biomass is processed into a spectrum of products, is central to this approach. mdpi.com

The principles of green chemistry are also being increasingly applied to the manufacturing of N-acyl amino acids. maha.asianih.gov This includes the use of solvent-free processes and enzymatic synthesis to minimize the environmental impact of production. maha.asianih.govresearchgate.net By adhering to these principles, the production of surfactants like this compound can become a truly sustainable process, reducing reliance on fossil fuels and contributing to a healthier planet. mdpi.comsustainability-directory.com

High-Throughput Screening for Structure-Function Relationships in Non-Biological Contexts

High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of large numbers of compounds for a specific property. acs.org While traditionally used in drug discovery, HTS is now being applied to materials science to accelerate the discovery of new materials with desired functionalities. rsc.org

In the context of N-acyl amino acids, HTS can be used to systematically explore the vast chemical space of possible structures and identify those with optimal performance for specific non-biological applications. nih.gov For example, HTS could be used to screen for surfactants with superior emulsifying properties for industrial applications or for those that exhibit specific interfacial behaviors. asm.org

Q & A

Q. What analytical challenges arise when detecting this compound in multi-component formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.